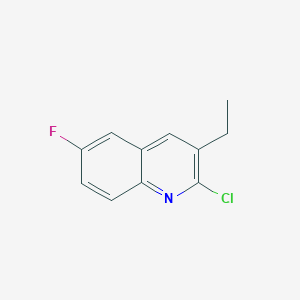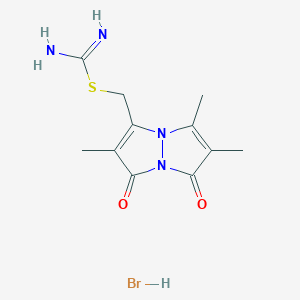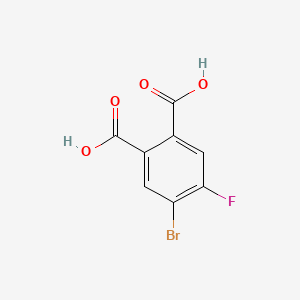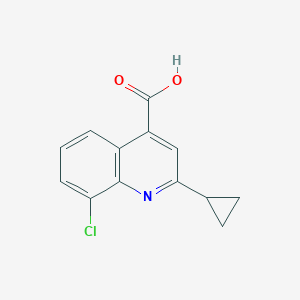![molecular formula C12H14Br2O B13707695 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone](/img/structure/B13707695.png)
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone is an organic compound with the molecular formula C12H14Br2O It is a brominated derivative of 1-[4-(2-methylpropyl)phenyl]ethanone, which is structurally related to ibuprofen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone typically involves the bromination of 1-[4-(2-methylpropyl)phenyl]ethanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions to minimize by-products and ensure consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide (OH-) or amines (NH2-).
Reduction Reactions: The compound can be reduced to form 1-[4-(2-methylpropyl)phenyl]ethanone by using reducing agents like zinc (Zn) in acetic acid (CH3COOH).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Zinc (Zn) in acetic acid (CH3COOH).
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products Formed
Substitution: Formation of 1-[4-(2-methylpropyl)phenyl]ethanol or corresponding amines.
Reduction: Formation of 1-[4-(2-methylpropyl)phenyl]ethanone.
Oxidation: Formation of 4-(2-methylpropyl)benzoic acid.
Aplicaciones Científicas De Investigación
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a precursor to pharmacologically active compounds.
Material Science: Utilized in the development of novel materials with specific properties.
Biological Studies: Studied for its effects on biological systems and potential as a biochemical probe.
Mecanismo De Acción
The mechanism of action of 2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic reactions, making it a useful reagent in organic synthesis. In biological systems, the compound may interact with enzymes or receptors, leading to specific biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dibromo-1-[4-(methylsulfonyl)phenyl]ethanone: Similar in structure but with a methylsulfonyl group instead of the 2-methylpropyl group.
2,2-Dibromo-1-(4-bromophenyl)ethanone: Contains an additional bromine atom on the phenyl ring.
Uniqueness
2,2-Dibromo-1-[4-(2-methylpropyl)phenyl]ethanone is unique due to the presence of the 2-methylpropyl group, which imparts specific steric and electronic properties
Propiedades
Fórmula molecular |
C12H14Br2O |
|---|---|
Peso molecular |
334.05 g/mol |
Nombre IUPAC |
2,2-dibromo-1-[4-(2-methylpropyl)phenyl]ethanone |
InChI |
InChI=1S/C12H14Br2O/c1-8(2)7-9-3-5-10(6-4-9)11(15)12(13)14/h3-6,8,12H,7H2,1-2H3 |
Clave InChI |
FTFGISILQCNMIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(=O)C(Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(3-Fluoro-5-methylphenyl)cyclobutyl]-3-methyl-1-butylamine](/img/structure/B13707637.png)
![2,3-Dihydroanthra[1,2-b][1,4]dioxine-7,12-dione](/img/structure/B13707644.png)









